Cas no 723286-97-3 (5,5-dimethyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine)

5,5-Dimethyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound featuring a fused triazolopyrazine core with a trifluoromethyl substituent. This structure imparts enhanced stability and unique electronic properties, making it valuable in medicinal chemistry and agrochemical research. The presence of the trifluoromethyl group improves lipophilicity and metabolic resistance, while the dimethyl-substituted tetrahydro ring system contributes to conformational rigidity. These characteristics make the compound a promising intermediate for the development of bioactive molecules, particularly in the design of enzyme inhibitors or receptor modulators. Its well-defined synthetic route allows for scalable production, ensuring consistency in research and industrial applications.
5,5-dimethyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine structure
723286-97-3 structure
Product name:5,5-dimethyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine
CAS No:723286-97-3
MF:C8H11N4F3
Molecular Weight:220.19494
CID:548071
PubChem ID:24777575

5,5-dimethyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine 化学的及び物理的性質

名前と識別子

    • 5,5-dimethyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine
    • 1,2,4-Triazolo[4,3-a]pyrazine, 5,6,7,8-tetrahydro-5,5-dimethyl-3-(trifluoromethyl)-
    • 5,5-dimethyl-3-(trifluoromethyl)-7,8-dihydro-6H-[1,2,4]triazolo[4,3-a]pyrazine
    • 1,2,4-Triazolo[4,3-a]pyrazine,5,6,7,8-tetrahydro-5,5-dimethyl-3-(trifluoromethyl)
    • 5,5-dimethyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyrazine
    • 5,5-dimethyl-3-trifluoromethyl-5,6,7,8-tetrahydro-1,2,4-triazolo[3,4-a]pyrazine
    • 723286-97-3
    • AKOS015904441
    • SCHEMBL5935835
    • CS-0112407
    • DTXSID20647274
    • 5,5-Dimethyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine
    • 1,2,4-TRIAZOLO[4,3-A]PYRAZINE,5,6,7,8-TETRAHYDRO-5,5-DIMETHYL-3-(TRIFLUOROMETHYL)-
    • インチ: InChI=1S/C8H11F3N4/c1-7(2)4-12-3-5-13-14-6(15(5)7)8(9,10)11/h12H,3-4H2,1-2H3
    • InChIKey: QIWPQNRZCNMWQG-UHFFFAOYSA-N
    • SMILES: CC1(CNCC2=NN=C(N21)C(F)(F)F)C

計算された属性

  • 精确分子量: 220.09400
  • 同位素质量: 220.09358085g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 6
  • 重原子数量: 15
  • 回転可能化学結合数: 0
  • 複雑さ: 253
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 0
  • トポロジー分子極性表面積: 42.7Ų
  • Surface Charge: 0
  • 互变异构体数量: 何もない

じっけんとくせい

  • PSA: 42.74000
  • LogP: 1.46400

5,5-dimethyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Chemenu
CM335796-1g
5,5-Dimethyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine
723286-97-3 95%+
1g
$1625 2021-08-18
Chemenu
CM335796-1g
5,5-Dimethyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine
723286-97-3 95%+
1g
$1250 2024-07-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1183047-1g
5,5-Dimethyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine
723286-97-3 98%
1g
¥11375.00 2024-05-02

5,5-dimethyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine 関連文献

5,5-dimethyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazineに関する追加情報

Introduction to 5,5-dimethyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine (CAS No. 723286-97-3)

5,5-dimethyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural properties and potential biological activities. This compound belongs to the triazolopyrazine class of molecules, which are known for their broad spectrum of pharmacological effects. The presence of a trifluoromethyl group at the 3-position and the tetrahydro substitution in the pyrazine ring enhances its molecular complexity and influences its electronic and steric properties, making it a promising candidate for further investigation.

The chemical structure of 5,5-dimethyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine can be described as a fused system consisting of a triazole ring connected to a pyrazine ring. The dimethyl groups at the 5-position contribute to the stability of the molecule while also influencing its solubility and metabolic pathways. The trifluoromethyl group is particularly noteworthy as it is a common pharmacophore in drug development due to its ability to enhance binding affinity and metabolic stability. This compound's molecular formula is C₈H₉F₃N₄, reflecting its composition and weight.

In recent years, there has been growing interest in exploring the pharmacological potential of triazolopyrazine derivatives. These compounds have shown promise in various preclinical studies as intermediates or lead molecules for the development of drugs targeting neurological disorders, inflammatory conditions, and infectious diseases. The unique combination of rings in 5,5-dimethyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine suggests that it may exhibit multiple modes of action simultaneously.

One of the most compelling aspects of this compound is its potential as an inhibitor of certain enzymes that play critical roles in disease pathways. For instance, studies have indicated that triazolopyrazine derivatives can interact with enzymes such as kinases and phosphodiesterases. The trifluoromethyl group's electron-withdrawing nature can modulate the electronic properties of the molecule, affecting its binding interactions with biological targets. This feature makes it particularly interesting for designing molecules with enhanced potency and selectivity.

Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and metabolic profiles of such compounds with greater accuracy. Molecular docking simulations have been used to explore how 5,5-dimethyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine might interact with proteins involved in disease mechanisms. These studies suggest that it could have inhibitory effects on enzymes like Janus kinases (JAKs) and cyclin-dependent kinases (CDKs), which are implicated in autoimmune diseases and cancer.

The synthesis of 5,5-dimethyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of the trifluoromethyl group typically requires specialized reagents such as trifluoroacetic acid or trifluoromethanesulfonic anhydride. The tetrahydro substitution around the pyrazine ring adds another layer of complexity to the synthetic route but is essential for achieving the desired stereochemistry.

From a medicinal chemistry perspective, 5, the structural features of this compound make it a valuable scaffold for further derivatization. By modifying functional groups or introducing additional substituents, scientists can fine-tune its pharmacological properties to target specific disease indications more effectively. For example, the replacement of the dimethyl groups with other alkyl or aryl moieties could alter its solubility profile or improve its bioavailability.

The potential applications of CAS No. 723286-97-3 extend beyond traditional pharmaceuticals. Researchers are also exploring its use in agrochemicals and materials science due to its stable heterocyclic structure. The trifluoromethyl group's resistance to metabolic degradation makes it an attractive feature for long-acting compounds, which could be beneficial in both therapeutic and industrial contexts.

In conclusion, 5, the exploration of CAS No. 723286-97-3 () represents an exciting frontier in chemical biology and drug discovery. Its unique structural attributes, including the presence of both triazole and pyrazine rings along with a strategically placed trifluoromethyl group, make it a versatile molecule with broad therapeutic potential. As research continues, further insights into its biological activity will likely uncover new opportunities for developing innovative treatments across multiple disease areas.

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